molecular formula C18H14O5 B5534059 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylic acid CAS No. 6240-38-6

2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylic acid

Cat. No.: B5534059
CAS No.: 6240-38-6
M. Wt: 310.3 g/mol
InChI Key: WFGPKABEQFCQKB-UHFFFAOYSA-N
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Description

2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylic acid is a complex organic compound with a unique structure that includes a benzofuran ring, a carboxylic acid group, and an oxo-phenylethoxy substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylic acid typically involves multiple steps:

    Formation of the Benzofuran Ring: The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through the reaction of a phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Oxo-Phenylethoxy Group: The oxo-phenylethoxy group can be introduced via an etherification reaction. This involves the reaction of the benzofuran intermediate with a phenylacetic acid derivative in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzofuran ring and carboxylic acid group are likely involved in binding interactions, while the oxo-phenylethoxy group may influence the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-(2-hydroxy-2-phenylethoxy)-1-benzofuran-3-carboxylic acid
  • 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate

Uniqueness

Compared to similar compounds, 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylic acid is unique due to the presence of the oxo group in the phenylethoxy substituent. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-methyl-5-phenacyloxy-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11-17(18(20)21)14-9-13(7-8-16(14)23-11)22-10-15(19)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGPKABEQFCQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977963
Record name 2-Methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6240-38-6
Record name 2-Methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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